2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid
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Description
2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. This compound is a pyrimidine-based boronic acid that has been used in the development of new drugs, catalysts, and other organic compounds.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of pyrimidine derivatives, including those similar to 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid, have been extensively studied due to their significant roles in medicinal chemistry and materials science. For instance, the preparation of pyrimidine derivatives via low-temperature aryl bromide-to-alcohol conversion showcases the versatility of these compounds in synthesizing antioxidants with interesting properties (Wijtmans et al., 2004). Moreover, the utilization of the pyrimidine framework in creating novel heterocyclic compounds, such as those derived from 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid, underlines the potential of pyrimidine derivatives in developing antitumor agents with significant activities against various cancer cell lines (Raić-Malić et al., 2000).
Electropolymerization and Electrochromic Properties
The electropolymerization of pyrrole derivatives, including those linked to 2-(4-dimethylaminophenylazo)benzoic acid (a structural analog of the targeted compound), demonstrates the application of pyrimidine derivatives in creating materials with enhanced electrochromic properties. Such materials can shift colors in response to electric voltage changes, highlighting the use of pyrimidine derivatives in developing advanced materials for displays and sensors (Almeida et al., 2017).
Antitumor and Antibacterial Activities
The exploration of pyrimidine derivatives for antitumor and antibacterial applications is a significant area of research. Novel pyrimidine derivatives of ascorbic acid derivatives have shown promising antitumor activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Raić-Malić et al., 2000). Similarly, the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids as antibacterial agents reveals the efficacy of pyrimidine derivatives against a range of pathogenic bacterial strains, showcasing their potential in addressing antibiotic resistance (Romeo et al., 2018).
properties
IUPAC Name |
[4-(dimethylamino)-2-phenylmethoxypyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3/c1-17(2)12-11(14(18)19)8-15-13(16-12)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMSMDVXYJZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1N(C)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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